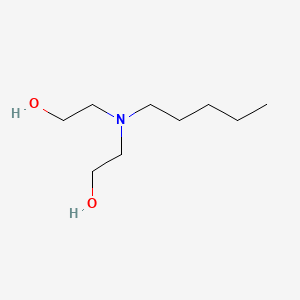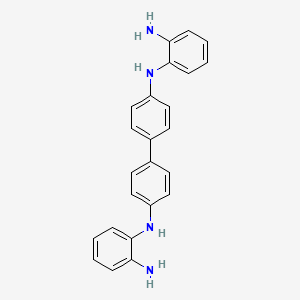
n,n'-Bis(2-aminophenyl)biphenyl-4,4'-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine: is an organic compound that belongs to the class of aromatic diamines It is characterized by the presence of two aminophenyl groups attached to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine typically involves the nucleophilic substitution reaction of biphenyl derivatives with aminophenyl groups. One common method is the reaction of 3,3’,4,4’-biphenyltetramine with p-nitrobenzaldehyde in a solvent like dimethylformamide (DMF) at elevated temperatures (around 155°C) . The nitro group acts as a strong electron-withdrawing group, facilitating the nucleophilic attack by the amino group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar nucleophilic substitution methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production.
化学反応の分析
Types of Reactions: n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form more stable amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Stable amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Chemistry: In chemistry, n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine is used as a building block for the synthesis of polyimides and other high-performance polymers. These materials are known for their excellent thermal stability, mechanical properties, and chemical resistance .
Biology: Polyimides derived from this compound have shown excellent biocompatibility with human dermal fibroblasts and osteosarcoma cells, making them suitable for biomedical devices and implants .
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as a component in medical imaging agents. Its unique chemical structure allows for the modification of its properties to suit specific medical applications.
Industry: In the industrial sector, n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine is used in the production of advanced materials for electronics, aerospace, and automotive applications. Its derivatives are used in the manufacture of liquid crystal displays (LCDs) and other electronic components .
作用機序
The mechanism of action of n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine involves its ability to form stable complexes with various substrates. The amino groups can participate in hydrogen bonding and other interactions, facilitating the formation of covalent organic frameworks (COFs) and other advanced materials . The compound’s unique structure allows it to interact with different molecular targets, making it versatile for various applications.
類似化合物との比較
4,4’-Bis(4-aminophenoxy)biphenyl: This compound has a similar biphenyl core but with aminophenoxy groups instead of aminophenyl groups.
N,N-Diphenyl-N,N-bis(4-bromophenyl)biphenyl-4,4’-diamine: This compound features bromophenyl groups, which impart different chemical properties.
Uniqueness: n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine is unique due to its specific arrangement of aminophenyl groups, which provides distinct chemical reactivity and stability. Its ability to form stable polyimides and biocompatible materials sets it apart from other similar compounds.
特性
CAS番号 |
40850-43-9 |
|---|---|
分子式 |
C24H22N4 |
分子量 |
366.5 g/mol |
IUPAC名 |
2-N-[4-[4-(2-aminoanilino)phenyl]phenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C24H22N4/c25-21-5-1-3-7-23(21)27-19-13-9-17(10-14-19)18-11-15-20(16-12-18)28-24-8-4-2-6-22(24)26/h1-16,27-28H,25-26H2 |
InChIキー |
LQUMMFFNQJWVFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


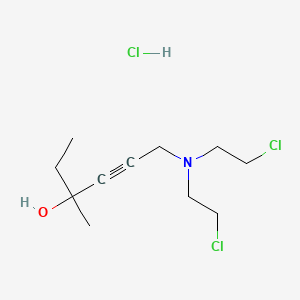
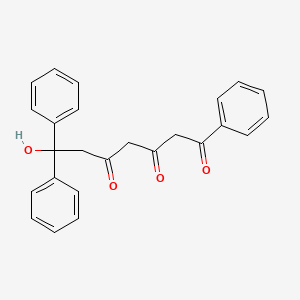
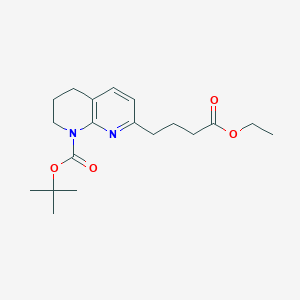
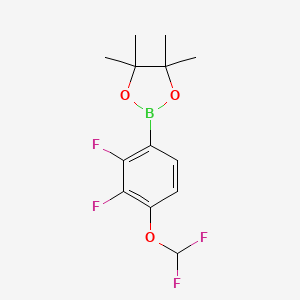
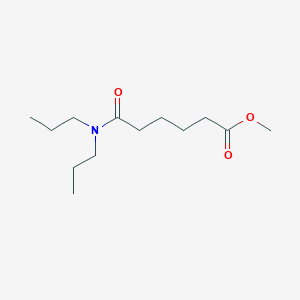
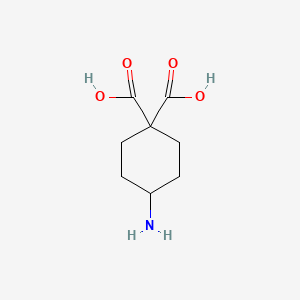

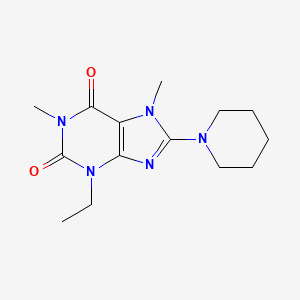

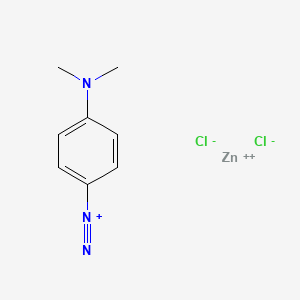

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14010938.png)
![(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone](/img/structure/B14010941.png)
